molecular formula C14H11N5O4S B2649999 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034622-00-7

3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2649999
CAS No.: 2034622-00-7
M. Wt: 345.33
InChI Key: RUNJKUFTELMOKW-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of pyrazolo[1,5-a]pyrimidine and benzo[d]oxazole moieties in its structure makes it a compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps. One common synthetic route includes the condensation of appropriate β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C . This method yields the desired pyrazolo[1,5-a]pyrimidine derivatives in high yields (88-96%). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the sulfonamide group allows for oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide nitrogen, using reagents like alkyl halides.

    Cyclization: The pyrazolo[1,5-a]pyrimidine core can undergo cyclization reactions under specific conditions, forming various fused ring systems.

Scientific Research Applications

3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer cells, where aberrant kinase activity is often observed.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and benzo[d]oxazole-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-methyl-2-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4S/c1-18-11-6-10(2-3-12(11)23-14(18)20)24(21,22)17-9-7-15-13-4-5-16-19(13)8-9/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNJKUFTELMOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN4C(=CC=N4)N=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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